![molecular formula C19H20N6O2 B2375366 (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797756-15-0](/img/structure/B2375366.png)
(3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antifungal Activity
Compounds containing 1H-tetrazole have been synthesized and evaluated for their antifungal properties . Some of these compounds have shown moderate activities against tested organisms .
Antimicrobial Activity
1H-1,2,3-triazole-4-carboxylic acid derivatives, which share a similar structure with the compound , have been used for the synthesis of compounds that exhibited antimicrobial activity against the mycobacterium tuberculosis strain H37Rv .
Antiviral Activity
These derivatives have also shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
Anticancer Activity
Compounds containing 1H-1,2,3-triazole have been used to synthesize anticancer agents . Some of these compounds have shown promising results against various cancer cell lines .
Anti-inflammatory Activity
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, has been used in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as anti-inflammatory .
Antioxidant Activity
Some synthesized compounds containing imidazole have been evaluated for antioxidant activity using different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-14-4-2-7-18(21-14)27-17-8-10-24(11-9-17)19(26)15-5-3-6-16(12-15)25-13-20-22-23-25/h2-7,12-13,17H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASGHOTZZIVKHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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